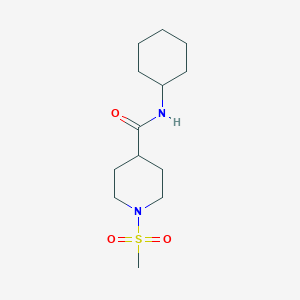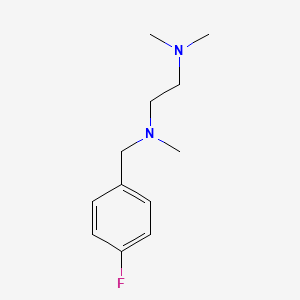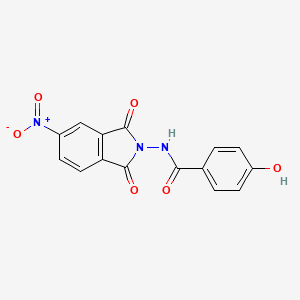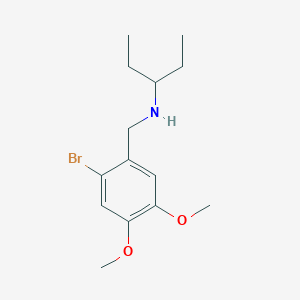![molecular formula C17H20N4O B5809722 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazine derivatives, including 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine, are compounds with a pyrazine core that can be functionalized with various substituents, leading to a wide range of chemical and physical properties. These compounds are of interest in many fields of chemistry and materials science due to their structural diversity and potential applications.
Synthesis Analysis
The synthesis of pyrazine derivatives can involve multiple strategies, including the Sonogashira coupling reaction under standard conditions, which is a common method for synthesizing 2,5-di(aryleneethynyl)pyrazine derivatives with high yields. These reactions typically employ palladium and copper catalysts and can include various substituents to modify the pyrazine core (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the orientation of substituent groups relative to the pyrazine ring. For example, in 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings are parallel to each other and inclined relative to the plane of the pyrazine ring, demonstrating the influence of substituents on the overall molecular geometry. Quantum chemical calculations can reveal details about the HOMO-LUMO gap and the distribution of electron density within these molecules (Zhao et al., 2004).
Chemical Reactions and Properties
Pyrazine derivatives can undergo various chemical reactions, including reduction and electrophilic substitution, depending on their specific substituents. For instance, cyclic voltammetry studies have shown that certain pyrazine derivatives can be reduced to radical anions under specific conditions, demonstrating their electrochemical activity and potential as electron-transporting materials (Zhao et al., 2004).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and photoluminescence, can vary significantly depending on the nature of the substituents. For example, the UV-vis absorption and photoluminescence profiles can be influenced by the specific structure of the derivative, with potential applications in light-emitting devices (Zhao et al., 2004).
Future Directions
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological relevance of pyrazine and piperazine compounds . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail .
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-3-5-16(14(13)2)20-8-10-21(11-9-20)17(22)15-12-18-6-7-19-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQIAJINMZDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)



![N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)